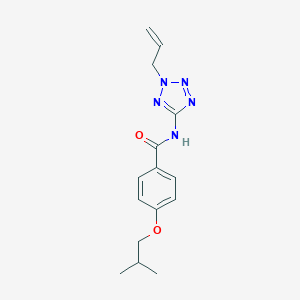
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has gained significant attention in the scientific community due to its potential therapeutic benefits. ATB-346 is a prodrug, meaning that it is metabolized in the body to its active form. It is designed to selectively target inflammation while minimizing the risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.
Mécanisme D'action
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide works by selectively inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that contribute to inflammation. Unlike traditional NSAIDs, which also inhibit the activity of the COX-1 enzyme, N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is designed to spare the COX-1 pathway, thereby reducing the risk of gastrointestinal and cardiovascular side effects.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been shown to reduce inflammation in various animal models of disease, including arthritis, colitis, and lung inflammation. It has also been shown to reduce pain in animal models of neuropathic pain and osteoarthritis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is its selective inhibition of COX-2, which reduces the risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. However, one limitation is that N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is a prodrug, meaning that it requires metabolic activation to become active. This may complicate its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide. One area of interest is its potential as a treatment for inflammatory bowel disease, as demonstrated in animal models. Another area of interest is its potential as a treatment for neuropathic pain, which has been shown in animal models. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide involves a multistep process that begins with the preparation of 4-isobutoxybenzoyl chloride. This intermediate is then reacted with 2-allyl-2H-tetrazole-5-carboxylic acid to form the corresponding amide. The resulting amide is then treated with sodium borohydride to reduce the tetrazole ring and form the final product, N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a treatment for various inflammatory conditions. One study found that N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide was effective in reducing inflammation in a rat model of arthritis, with no significant gastrointestinal or cardiovascular side effects observed. Another study showed that N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide was able to reduce inflammation in a mouse model of colitis, suggesting its potential as a treatment for inflammatory bowel disease.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide |
|---|---|
Formule moléculaire |
C15H19N5O2 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
4-(2-methylpropoxy)-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N5O2/c1-4-9-20-18-15(17-19-20)16-14(21)12-5-7-13(8-6-12)22-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,16,18,21) |
Clé InChI |
AYGYQRXZFXQXDG-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)






![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)


